Functional Inactivity as a Monoamine Reuptake Inhibitor vs. Tametraline and Sertraline
Lometraline hydrochloride demonstrates a lack of clinically meaningful monoamine reuptake inhibition, a stark functional contrast to its structural successors tametraline and sertraline. While tametraline is a potent dopamine and norepinephrine reuptake inhibitor and sertraline is a highly selective serotonin reuptake inhibitor (SSRI) with a Ki of 3.3 nM for the serotonin transporter, lometraline fails to inhibit serotonin or norepinephrine reuptake at relevant concentrations [1]. This functional difference was confirmed in clinical studies where lometraline exhibited no psychoactivity at the administered doses [2].
| Evidence Dimension | Monoamine Reuptake Inhibition |
|---|---|
| Target Compound Data | No significant inhibition of serotonin or norepinephrine reuptake at clinically relevant concentrations. |
| Comparator Or Baseline | Sertraline: Ki = 3.3 nM for serotonin transporter. Tametraline: Potent dopamine and norepinephrine reuptake inhibitor. |
| Quantified Difference | Lometraline inactive vs. sertraline Ki = 3.3 nM. |
| Conditions | In vitro transporter binding assays; clinical efficacy trials. |
Why This Matters
Researchers requiring a compound that modulates dopamine transport without engaging serotonin or norepinephrine systems must select lometraline hydrochloride over sertraline or tametraline.
- [1] Wikipedia contributors. (2025). Lometraline. Wikipedia, The Free Encyclopedia. View Source
- [2] Park S, Gershon S, Angrist B, Floyd A. (1972). Evaluation of an aminotetraline, CP 14.368, as an antidepressant. Current Therapeutic Research, Clinical and Experimental, 14(2), 65–70. PMID: 4401233. View Source
